![molecular formula C23H16ClNO2 B4022402 2-chloro-1-naphthyl diphenylcarbamate](/img/structure/B4022402.png)
2-chloro-1-naphthyl diphenylcarbamate
Overview
Description
Synthesis Analysis
The synthesis of naphthalene derivatives involves intricate chemical reactions. For instance, naphthalene-1,8-diylbis(diphenylmethylium) showcases unique electron-transfer reduction behavior leading to complex molecular structures (Saitoh, Yoshida, & Ichikawa, 2006). This process, starting from dibromonaphthalene, indicates the complexity involved in synthesizing naphthalene-based compounds.
Molecular Structure Analysis
The molecular structures of related compounds reveal intricate details. For example, the study of 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethan-1-one derivatives through X-ray diffraction illustrates the careful consideration given to molecular geometries in understanding these compounds (Şahin, Septioğlu, Calis, & Işık, 2014). Such analyses are fundamental in comprehending the molecular structure of 2-chloro-1-naphthyl diphenylcarbamate.
Chemical Reactions and Properties
Chemical reactions involving naphthalene derivatives, such as the oxidative coupling of N,N-dialkylanilines to afford benzidines, highlight the reactivity and potential applications of these molecules (Saitoh, Yoshida, & Ichikawa, 2006). Such reactions are indicative of the broader chemical behavior of naphthalene-based carbamates.
Safety and Hazards
Future Directions
The future directions of research on 2-chloro-1-naphthyl diphenylcarbamate could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, a study discussed the synthesis of heterocycles by 2-naphthol-based multicomponent reactions . Another study investigated the excited-state photochemistry dynamics of 2-(1-naphthyl) phenol .
properties
IUPAC Name |
(2-chloronaphthalen-1-yl) N,N-diphenylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO2/c24-21-16-15-17-9-7-8-14-20(17)22(21)27-23(26)25(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFMBKLSMZEAQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=C(C=CC4=CC=CC=C43)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloronaphthalen-1-yl N,N-diphenylcarbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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